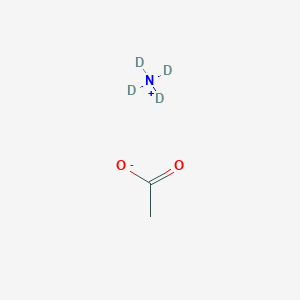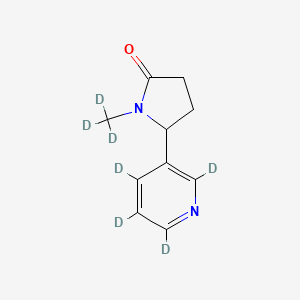
Ammonium-d4 acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium-d4 acetate: is a deuterium-labeled compound, specifically a form of ammonium acetate where the hydrogen atoms are replaced with deuterium atoms. Its chemical formula is ND4CO2CH3, and it has a molecular weight of 81.11 g/mol . This compound is primarily used in scientific research due to its isotopic labeling, which makes it valuable in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium-d4 acetate is synthesized by reacting deuterated ammonia (ND3) with acetic acid (CH3COOH). The reaction is typically carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium. The general reaction is as follows: [ \text{ND}_3 + \text{CH}_3\text{COOH} \rightarrow \text{ND}_4\text{CO}_2\text{CH}_3 ]
Industrial Production Methods: Industrial production of this compound involves the use of deuterated ammonia and acetic acid in large-scale reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for research purposes .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium-d4 acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Decomposition Reactions: Upon heating, this compound decomposes to produce deuterated ammonia and acetic acid.
Common Reagents and Conditions:
Acids and Bases: Strong acids or bases can facilitate the decomposition of this compound.
Heat: Heating the compound can lead to its decomposition into deuterated ammonia and acetic acid.
Major Products Formed:
Deuterated Ammonia (ND3): Formed during the decomposition of this compound.
Acetic Acid (CH3COOH): Another product of the decomposition reaction.
Aplicaciones Científicas De Investigación
Chemistry: Ammonium-d4 acetate is used as a reagent in various chemical reactions, particularly in studies involving isotopic labeling. It is valuable in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for tracing reaction pathways and studying reaction mechanisms.
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme kinetics. Its deuterium labeling allows for precise tracking of biochemical processes.
Medicine: this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. It helps in the development of new pharmaceuticals by providing insights into drug behavior in the body.
Industry: In industrial applications, this compound is used in the production of deuterated compounds, which are essential in various research and development processes .
Mecanismo De Acción
The mechanism of action of ammonium-d4 acetate is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs. The presence of deuterium atoms can alter the rate of chemical reactions, providing valuable information about reaction mechanisms and pathways. In biological systems, this compound can be used to trace metabolic processes and study enzyme activities .
Comparación Con Compuestos Similares
Ammonium acetate (NH4CO2CH3): The non-deuterated form of ammonium-d4 acetate.
Ammonium acetate-d3 (ND3CO2CH3): A partially deuterated form where only the ammonia part is deuterated.
Ammonium-15N acetate (15NH4CO2CH3): An isotopically labeled compound with nitrogen-15 instead of deuterium.
Uniqueness: this compound is unique due to its complete deuterium labeling, which provides distinct advantages in isotopic labeling studies. It offers higher sensitivity and specificity in analytical techniques such as mass spectrometry and NMR spectroscopy compared to partially labeled or non-deuterated compounds .
Propiedades
Fórmula molecular |
C2H7NO2 |
|---|---|
Peso molecular |
81.11 g/mol |
Nombre IUPAC |
tetradeuterioazanium;acetate |
InChI |
InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i/hD4 |
Clave InChI |
USFZMSVCRYTOJT-JBISRTOLSA-N |
SMILES isomérico |
[2H][N+]([2H])([2H])[2H].CC(=O)[O-] |
SMILES canónico |
CC(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)








![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)



